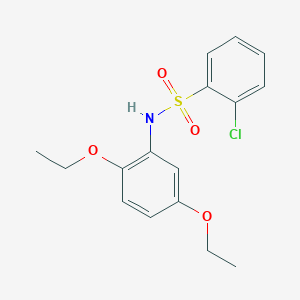![molecular formula C11H9F2NO2S3 B7627765 N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the activity of certain protein kinases that are involved in cancer cell growth and survival. In addition, it has been shown to have analgesic effects, reducing pain in animal models.
実験室実験の利点と制限
N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of the product. Another direction is the study of its potential as a therapeutic agent for the treatment of various inflammatory and pain-related conditions. Further research is also needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the potential use of N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide as a diagnostic tool for cancer should be explored.
合成法
N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide has been synthesized using various methods. One of the most commonly used methods is the reaction of 2-bromo-5-(difluoromethyl)thiophene with 2-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-5-(difluoromethyl)thiophene with 2-aminobenzenesulfonamide in the presence of a palladium catalyst. The yield of the product varies depending on the method used, but it is typically in the range of 50-70%.
科学的研究の応用
N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S3/c12-11(13)18-9-5-2-1-4-8(9)14-19(15,16)10-6-3-7-17-10/h1-7,11,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXLLDAXILKGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)

![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7627740.png)
![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7627741.png)
![5-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7627745.png)
![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)

![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)